molecular formula C7H9Cl2N3 B1612120 Imidazo[1,2-a]pyridin-8-amine dihydrochloride CAS No. 235106-56-6

Imidazo[1,2-a]pyridin-8-amine dihydrochloride

Cat. No. B1612120
M. Wt: 206.07 g/mol
InChI Key: HFZOMZTUGRVWDM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are nitrogen-containing heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various classes of drugs .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-8-amine dihydrochloride is characterized by a fused bicyclic 5,6 heterocycle . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of similar compounds have been obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines, including derivatives of imidazo[1,2-a]pyridin-8-amine dihydrochloride, have been explored for their potential as antiulcer agents. Research in this area includes the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop compounds with antisecretory and cytoprotective properties (Starrett et al., 1989).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, revealing a broad range of applications in medicinal chemistry. This includes their use as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Chemical Synthesis Techniques

Innovative techniques for synthesizing imidazo[1,2-a]pyridines involve copper-catalyzed tandem oxidative C–H amination/cyclizations, offering a convenient and cost-effective strategy (Pericherla et al., 2013). Moreover, the synthesis of imidazo[1,2-a]pyridines using palladium-catalyzed coupling reactions has been developed, demonstrating how exocyclic amine incorporation can enhance affinity towards certain receptors while maintaining low cytotoxicity (Boulahjar et al., 2018).

Role in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its versatility in medicinal applications, including activities as anticancer, antimycobacterial, antileishmanial, and other therapeutic agents. This structure has been incorporated in various marketed preparations such as zolimidine and zolpidem (Deep et al., 2016).

New Methodologies in Synthesis

Recent developments in the synthesis of imidazo[1,2-a]pyridines include multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. These advancements offer a diverse range of methodologies for constructing this scaffold (Pericherla et al., 2015).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of various classes of drugs , suggesting they have potential for future research and development in the field of drug discovery .

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h1-5H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZOMZTUGRVWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599050
Record name Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-8-amine dihydrochloride

CAS RN

235106-56-6
Record name Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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